![molecular formula C24H25F B14282201 2-Fluoro-4'-[2-(4-methylphenyl)ethyl]-4-propyl-1,1'-biphenyl CAS No. 140212-74-4](/img/structure/B14282201.png)
2-Fluoro-4'-[2-(4-methylphenyl)ethyl]-4-propyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4’-[2-(4-methylphenyl)ethyl]-4-propyl-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom at the 2-position, a 4-methylphenyl group at the 4’-position, and a propyl group at the 4-position of the biphenyl structure. The unique arrangement of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4’-[2-(4-methylphenyl)ethyl]-4-propyl-1,1’-biphenyl typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The starting material, 4-methylacetophenone, undergoes bromination to form 4-bromo-4’-methylacetophenone.
Grignard Reaction: The brominated compound is then subjected to a Grignard reaction with propylmagnesium bromide to introduce the propyl group.
Coupling Reaction: The resulting intermediate is coupled with 2-fluorobenzene using a palladium-catalyzed Suzuki coupling reaction to form the desired biphenyl derivative.
Industrial Production Methods
In an industrial setting, the production of 2-Fluoro-4’-[2-(4-methylphenyl)ethyl]-4-propyl-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4’-[2-(4-methylphenyl)ethyl]-4-propyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of the reduced biphenyl derivative.
Substitution: Formation of substituted biphenyl derivatives.
Applications De Recherche Scientifique
2-Fluoro-4’-[2-(4-methylphenyl)ethyl]-4-propyl-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials, including polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4’-[2-(4-methylphenyl)ethyl]-4-propyl-1,1’-biphenyl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity, contributing to its unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-4-methylphenylboronic acid
- 2-Fluoro-4-methylaniline
- 4-Fluoro-2-methylphenol
Uniqueness
2-Fluoro-4’-[2-(4-methylphenyl)ethyl]-4-propyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of the fluorine atom, 4-methylphenyl group, and propyl group results in a compound with enhanced stability, reactivity, and potential biological activity compared to its analogs.
Propriétés
Numéro CAS |
140212-74-4 |
|---|---|
Formule moléculaire |
C24H25F |
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
2-fluoro-1-[4-[2-(4-methylphenyl)ethyl]phenyl]-4-propylbenzene |
InChI |
InChI=1S/C24H25F/c1-3-4-21-13-16-23(24(25)17-21)22-14-11-20(12-15-22)10-9-19-7-5-18(2)6-8-19/h5-8,11-17H,3-4,9-10H2,1-2H3 |
Clé InChI |
SPSUFHCPXAGEEU-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)CCC3=CC=C(C=C3)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




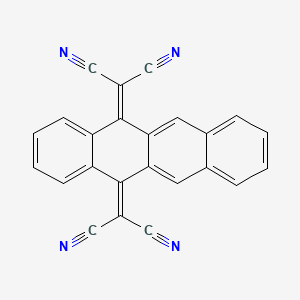
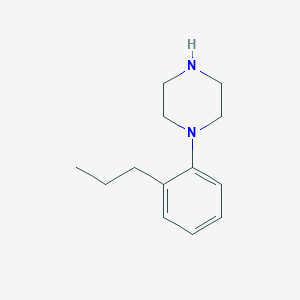
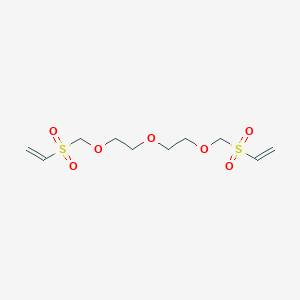



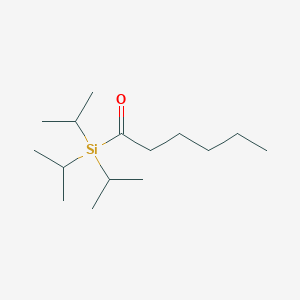
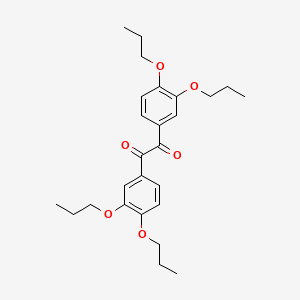



![2-Methyl-1-(2-methyl-1,3-dioxolan-2-yl)-5-[(oxan-2-yl)oxy]hex-3-yn-2-yl carbonate](/img/structure/B14282207.png)
